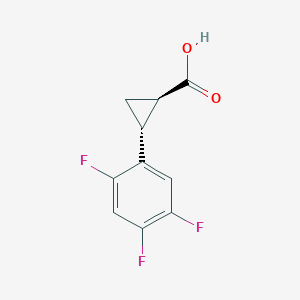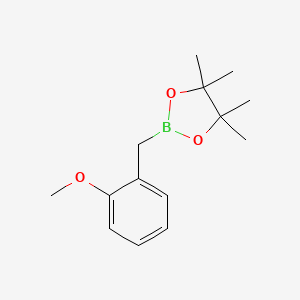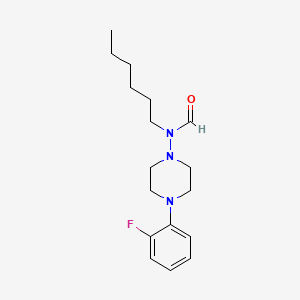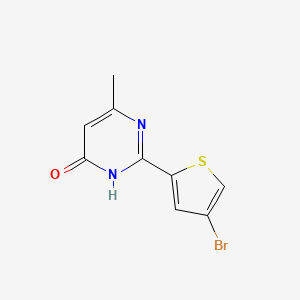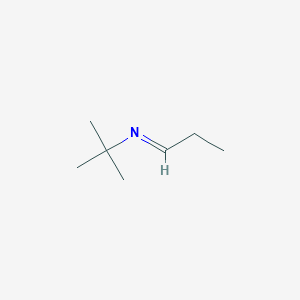
Tert-butyl(propylidene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl(propylidene)amine, also known by its IUPAC name N-(tert-butyl)prop-1-en-1-amine, is an organic compound with the molecular formula C7H15N. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl(propylidene)amine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with propionaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{tert-butylamine} + \text{propionaldehyde} \rightarrow \text{this compound} ]
Another method involves the use of phase-transfer catalysis, where tert-butylamine reacts with a suitable alkylating agent in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl(propylidene)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, secondary amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl(propylidene)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl(propylidene)amine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by forming stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylamine: A primary amine with similar reactivity but different steric properties.
Propylamine: Another primary amine with a simpler structure.
tert-Butyl(propyl)amine: A compound with a similar structure but different substitution pattern.
Uniqueness
Tert-butyl(propylidene)amine is unique due to its combination of steric hindrance from the tert-butyl group and the reactivity of the propylidene group. This makes it a versatile intermediate in organic synthesis and a valuable tool in various chemical and biological studies .
Eigenschaften
CAS-Nummer |
7020-81-7 |
|---|---|
Molekularformel |
C7H15N |
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
N-tert-butylpropan-1-imine |
InChI |
InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
WTXVHWJXWDLITB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


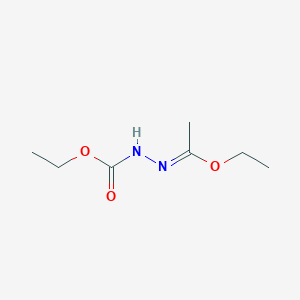
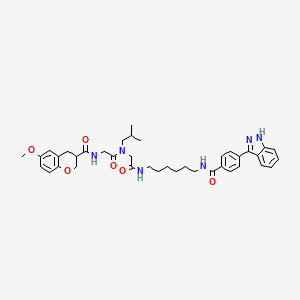
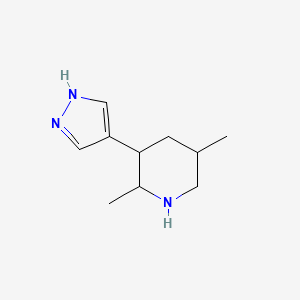
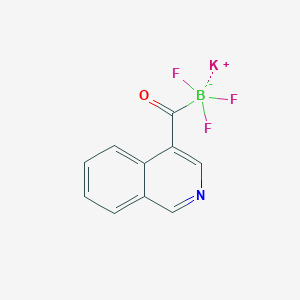
![1-(Tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13346813.png)
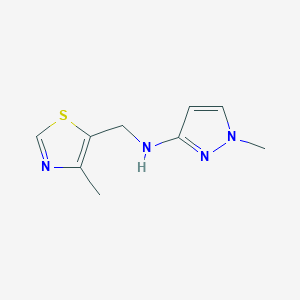
![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)


